molecular formula C14H18N2O B8750138 2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol CAS No. 616879-53-9

2-[4-(3-Ethyl-5-methyl-1H-pyrazol-1-yl)phenyl]ethanol

Cat. No. B8750138
Key on ui cas rn: 616879-53-9
M. Wt: 230.31 g/mol
InChI Key: FYAVZDMLDSLZJB-UHFFFAOYSA-N
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Patent
US07001917B2

Procedure details

To a stirred solution of propionyl chloride (0.87 mL, 10 mmol) in ether (10 mL) was added a propynylmagnesium bromide 0.5 M solution in tetrahydrofuran (22 mL, 11 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 1 h and then potassium bicarbonate was added. After filtered, ethanol (30 mL) and 2-(4-hydrazinophenyl)ethanol hydrochloride (490 mg, 2.5 mmol) were added. The mixture was heated under reflux overnight. After removal of the solvent, the resulting residue was partitioned between dichloromethane and water. Organic phase was washed with brine and dried (Na2SO4). After removal of the solvent, the crude product was purified by TLC with hexane/ethyl acetate (1:1) to afford 155 mg (27%) of the title compound as yellow oil: MS (EI) m/z 230 [M]+, 1H-NMR (CDCl3) δ 7.37-7.30 (4H, m), 6.02 (1H, s), 3.87 (2H, br.s), 2.91 (2H, br.s), 2.67 (2H, q, 6.5 Hz), 2.30 (3H, s), 1.27 (3H, t, 6.5 Hz).
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
propynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-hydrazinophenyl)ethanol hydrochloride
Quantity
490 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH2:2][CH3:3].[C:6]([Mg]Br)#[C:7][CH3:8].O1CCCC1.C(=O)(O)[O-].[K+].Cl.[NH:22]([C:24]1[CH:29]=[CH:28][C:27]([CH2:30][CH2:31][OH:32])=[CH:26][CH:25]=1)[NH2:23]>CCOCC.C(O)C>[CH2:7]([C:6]1[CH:1]=[C:2]([CH3:3])[N:22]([C:24]2[CH:25]=[CH:26][C:27]([CH2:30][CH2:31][OH:32])=[CH:28][CH:29]=2)[N:23]=1)[CH3:8] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Name
propynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CC)[Mg]Br
Name
Quantity
22 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Three
Name
2-(4-hydrazinophenyl)ethanol hydrochloride
Quantity
490 mg
Type
reactant
Smiles
Cl.N(N)C1=CC=C(C=C1)CCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtered
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between dichloromethane and water
WASH
Type
WASH
Details
Organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by TLC with hexane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)C)C1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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